molecular formula C8H13ClO2 B1313331 (S,E)-5-Chloro-2-isopropylpent-4-enoic acid CAS No. 324519-66-6

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Cat. No.: B1313331
CAS No.: 324519-66-6
M. Wt: 176.64 g/mol
InChI Key: NOPVMHYFCPFLOH-MZTFZBDOSA-N
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Description

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid is an organic compound characterized by its unique structure, which includes a chlorine atom, an isopropyl group, and a pent-4-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid typically involves the chlorination of a suitable precursor, followed by the introduction of the isopropyl group and the formation of the pent-4-enoic acid structure. Common synthetic routes include:

    Chlorination: The precursor compound undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Formation of Pent-4-enoic Acid: The final step involves the formation of the pent-4-enoic acid structure, which can be accomplished through various organic reactions, including oxidation and elimination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and isopropylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Compounds with substituted functional groups (e.g., hydroxyl, amino)

Scientific Research Applications

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylpent-4-enoic acid
  • 5-Chloro-2-ethylpent-4-enoic acid
  • 5-Chloro-2-propylpent-4-enoic acid

Uniqueness

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid is unique due to its specific structural configuration, which includes an isopropyl group and a chlorine atom at distinct positions. This configuration imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E,2S)-5-chloro-2-propan-2-ylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)/b5-3+/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPVMHYFCPFLOH-MZTFZBDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C/C=C/Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467826
Record name (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324519-66-6
Record name (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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